molecular formula C14H19NO2 B13503942 Ethyl cis-2-phenylpiperidine-4-carboxylate

Ethyl cis-2-phenylpiperidine-4-carboxylate

Cat. No.: B13503942
M. Wt: 233.31 g/mol
InChI Key: VCAXGGGFZKCPGW-OLZOCXBDSA-N
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Description

rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate is a chiral compound with significant interest in the field of medicinal chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is known for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from various starting materials such as phenylacetonitrile and ethyl chloroformate.

    Cyclization: The piperidine ring is formed through a cyclization reaction, often using a base such as sodium hydride.

    Esterification: The carboxylate group is introduced through an esterification reaction with ethyl alcohol in the presence of an acid catalyst.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Phenylpiperidine-4-carboxylic acid.

    Reduction: Ethyl (2R,4S)-2-phenylpiperidine-4-methanol.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its interaction with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate
  • rac-ethyl (2R,4S)-4-amino-6,6-dimethyloxane-2-carboxylate hydrochloride

Uniqueness

rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate is unique due to its specific piperidine ring structure and phenyl group, which confer distinct chemical and biological properties. Its chiral nature also allows for enantioselective interactions, making it valuable in stereochemistry and drug development.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl (2S,4R)-2-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-9-15-13(10-12)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3/t12-,13+/m1/s1

InChI Key

VCAXGGGFZKCPGW-OLZOCXBDSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCN[C@@H](C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CCNC(C1)C2=CC=CC=C2

Origin of Product

United States

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